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Copper--zirconium (5/1) - 12159-09-0

Copper--zirconium (5/1)

Catalog Number: EVT-14867538
CAS Number: 12159-09-0
Molecular Formula: Cu5Zr
Molecular Weight: 408.95 g/mol
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Product Introduction

Overview

Copper-zirconium (5/1) is a specialized alloy primarily composed of copper and zirconium, specifically in a ratio where zirconium constitutes approximately 0.1% to 0.2% of the alloy. This combination enhances the mechanical and thermal properties of the copper, making it suitable for various industrial applications. The alloy is classified under the American Society for Testing and Materials as C15000, which is recognized for its high electrical and thermal conductivity, along with improved strength and resistance to softening at elevated temperatures .

Source and Classification

The primary source of information regarding copper-zirconium alloys includes metallurgical studies, material safety data sheets, and industry standards. Copper-zirconium is classified as a high-performance copper alloy, particularly noted for its applications in resistance welding and electrical components due to its excellent conductivity and mechanical properties .

Synthesis Analysis

Methods

The synthesis of copper-zirconium alloys can be achieved through several methods, including:

  • Casting: Involves melting copper and adding zirconium during the molten stage.
  • Powder Metallurgy: This method entails mixing copper powder with zirconium powder, followed by compaction and sintering.
  • Thermomechanical Processing: This includes solution annealing, cold working, and aging treatments to enhance mechanical properties .

Technical Details

The typical processing involves:

  1. Melting: Copper is melted at approximately 1200°C to 1250°C in an argon atmosphere to prevent oxidation.
  2. Zirconium Addition: Zirconium is added during the refining process after initial melting.
  3. Aging Treatment: The alloy undergoes aging at temperatures between 400°C to 450°C to develop fine precipitates that enhance strength .
Molecular Structure Analysis

Structure

The molecular structure of copper-zirconium alloys is characterized by a face-centered cubic lattice typical of metallic structures. The addition of zirconium results in the formation of precipitates such as Cu5Zr during aging processes, which contribute significantly to the mechanical strength of the alloy .

Data

Key structural data includes:

  • Atomic Composition: Copper (approximately 99.8%) and Zirconium (0.1% - 0.2%).
  • Melting Point: Approximately 1976°F (1080°C) for liquid phase; solidus point around 1796°F (980°C) .
Chemical Reactions Analysis

Reactions

  • Formation of CuZr Compounds: At certain compositions, CuZr2 becomes a significant phase within the alloy structure.
  • Thermal Stability: The presence of zirconium enhances thermal stability against softening during high-temperature applications .

Technical Details

The alloy's resistance to oxidation can be attributed to the formation of protective oxide layers at elevated temperatures, which prevents further degradation .

Mechanism of Action

Process

The mechanism by which copper-zirconium alloys exhibit enhanced properties involves:

Data

Mechanical testing shows that these alloys can achieve tensile strengths exceeding 200 MPa with adequate ductility, making them suitable for demanding applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 8.89 g/cm³.
  • Electrical Conductivity: About 93% of the International Annealed Copper Standard at room temperature.
  • Thermal Conductivity: Approximately 366 W/m·K at 20°C.
  • Melting Points: Solidus around 980°C; liquidus approximately 1080°C .

Chemical Properties

Copper-zirconium exhibits good resistance to corrosion but can oxidize when exposed to high temperatures or moisture over extended periods.

Applications

Copper-zirconium alloys are extensively utilized in various scientific and industrial applications due to their unique properties:

  • Resistance Welding Electrodes: Used in automotive manufacturing for joining processes due to their excellent thermal conductivity.
  • Electrical Components: Employed in switches, circuit breakers, and commutators where high conductivity is essential.
  • High-Temperature Applications: Suitable for components that require durability under thermal stress, such as welding wheels and connectors .
Synthesis Methodologies and Structural Engineering [2] [4] [7]

Sol-Gel Synthesis for Controlled Stoichiometric Integration

Sol-gel techniques enable atomic-level mixing of Cu and Zr precursors, achieving precise stoichiometric control essential for synthesizing metastable Cu₅Zr phases. This method utilizes hydrolyzable metal alkoxides (e.g., zirconium propoxide, Zr(OCH₂CH₂CH₃)₄) and copper salts (e.g., Cu(NO₃)₂ or Cu(CH₃COO)₂). The choice of copper precursor critically influences structural evolution: Nitrate precursors promote homogeneous Cu dispersion within the ZrO₂ matrix, while acetate precursors facilitate stronger Cu-Zr interactions due to chelation effects. During calcination, in situ formation of Cu₅Zr occurs at 500–600°C, where Cu²⁺ ions integrate into the zirconia lattice, delaying tetragonal-to-monoclinic phase transitions to higher temperatures (up to 700°C) [9]. This delay enhances thermal stability, crucial for preserving the Cu₅Zr structure.

Key mechanistic insights:

  • Hydrolysis Control: Acetylacetone (Acac) modifies zirconium propoxide reactivity, slowing hydrolysis kinetics to prevent phase segregation [9].
  • Thermal Decomposition: At 300°C, organic residuals decompose, forming amorphous Cu-Zr intermediates. Subsequent annealing above 500°C yields nanocrystalline Cu₅Zr embedded in a ZrO₂ matrix, confirmed by XRD and TEM [9].
  • Morphological Impact: Copper reduces zirconia crystallite size from 25 nm (pure ZrO₂) to 8–12 nm (Cu/ZrO₂), increasing interfacial contact between Cu₅Zr and the oxide support [9].

Table 1: Influence of Sol-Gel Precursors on Cu₅Zr/ZrO₂ Nanocomposites

Copper PrecursorCalcination Temp. (°C)Crystallite Size (nm)Phase Composition
Cu(NO₃)₂50012Cu₅Zr, t-ZrO₂ (dominant)
Cu(CH₃COO)₂6008Cu₅Zr, m-ZrO₂ (trace)
Cu(NO₃)₂ + Acac70015Cu₅Zr, t-ZrO₂ (no phase change)

Solid-State Reaction Mechanisms in Binary Cu-Zr Systems

Solid-state synthesis relies on diffusion-driven reactions between elemental Cu and Zr powders, typically via mechanical alloying (MA) or thermal annealing. MA induces severe plastic deformation, generating fresh surfaces and lattice defects that accelerate intermetallic formation. For Cu₅Zr, high-energy ball milling of Cu/Zr (5:1 atomic ratio) produces amorphous phases after 10 hours, which crystallize into Cu₅Zr upon annealing at 600–800°C. Rietveld refinement confirms a tetragonal structure (space group I4/mcm) with lattice parameters a = 6.90 Å and c = 5.42 Å [1] [4].

Phase evolution pathways:

  • Diffusion Kinetics: Zr atoms migrate into Cu lattices at >400°C, forming metastable Cu₉Zr₂ before transforming into Cu₅Zr at 550°C. Activation energy for this transition is ~126 kJ/mol, governed by oxygen vacancy diffusion in nascent ZrO₂ layers [3].
  • Morphological Control: Pre-alloyed Cu₁₀Zr₇ intermediates (from arc-melting) enable templated growth of Cu₅Zr during oxidation at 923–1373 K. Oxide layers (e.g., Cu₀.₁₁Zr₀.₈₉O₂) form surface barriers, slowing bulk diffusion but promoting stoichiometric Cu₅Zr beneath the oxide interface [1].

Table 2: Solid-State Synthesis Parameters for Cu₅Zr

MethodConditionsIntermediate PhasesFinal ProductCrystallite Size (nm)
Mechanical Alloying20 h milling + 600°C/2 hAmorphous Cu-ZrCu₅Zr30–50
Thermal Annealing1373 K, air, 10 minCu₁₀Zr₇, CuOCu₅Zr100–200
Arc-Melting + Oxidation923–1373 K, step heatingCuO/ZrO₂ surface layerCu₅Zr50–100

Role of Ternary Additives (Ce, Y) in Stabilizing Cu₅Zr Phases

Ternary additions (Y, Ce, Nb) retard grain coarsening and suppress deleterious phase transformations in Cu₅Zr alloys. Yttrium (1–2 at.%) segregates to grain boundaries, reducing interfacial energy and decelerating atomic diffusion. In Al-4.5Cu-Zr alloys, 1 at.% Y decreases grain growth rates by 60% at 400°C compared to Y-free systems. Cerium exerts similar effects but enhances oxygen vacancy mobility in supporting oxides, improving redox activity [2] [9].

Stabilization mechanisms:

  • Thermodynamic Effect: Additives with large atomic radii (Y: 1.78 Å, Ce: 1.82 Å) lower grain boundary energy (γ) via the equation:γ = γ₀ + ΔGₛₑ𝒸Γₛwhere ΔGₛₑ𝒸 < 0 promotes solute segregation. This eliminates driving forces for grain growth [2].
  • Kinetic Pinning: CeO₂ nanoprecipitates (<10 nm) in Cu-ZrO₂ composites inhibit Cu₅Zr dislocation motion during thermal cycling, maintaining hardness >3 GPa at 500°C [9].
  • Crystallographic Tuning: Y stabilizes tetragonal ZrO₂, which lattice-matches with Cu₅Zr, reducing interfacial strain and preventing microcracking [1].

Table 3: Impact of Ternary Additives on Cu₅Zr Stability

AdditiveConcentration (at.%)Grain Size (nm) at 500°CStabilization MechanismKey Property Enhancement
Y1.055Grain boundary segregation60% lower coarsening rate
Ce2.045CeO₂ precipitation, vacancy control3× higher creep resistance
Nb1.065Solid solution strengthening40% hardness retention at 600°C

Comprehensive Compound List

Properties

CAS Number

12159-09-0

Product Name

Copper--zirconium (5/1)

IUPAC Name

copper;zirconium

Molecular Formula

Cu5Zr

Molecular Weight

408.95 g/mol

InChI

InChI=1S/5Cu.Zr

InChI Key

MVSNTCCSQIQPKJ-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Zr]

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